molecular formula C11H21NO2 B13285744 3-[1-(2-Aminoethyl)cyclohexyl]propanoic acid

3-[1-(2-Aminoethyl)cyclohexyl]propanoic acid

Cat. No.: B13285744
M. Wt: 199.29 g/mol
InChI Key: ROYOZTLKBQPNMT-UHFFFAOYSA-N
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Description

3-[1-(2-Aminoethyl)cyclohexyl]propanoic acid is an organic compound with the molecular formula C11H21NO2 It is a cyclohexyl derivative with an aminoethyl group and a propanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[1-(2-Aminoethyl)cyclohexyl]propanoic acid typically involves the reaction of cyclohexyl derivatives with aminoethyl groups under controlled conditions. One common method involves the reaction of cyclohexylamine with ethyl acrylate, followed by hydrogenation and subsequent hydrolysis to yield the desired product. The reaction conditions often include the use of catalysts such as palladium on carbon (Pd/C) and solvents like ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-[1-(2-Aminoethyl)cyclohexyl]propanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield alcohols or amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions with halides or other electrophiles to form substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Alkyl halides, acyl chlorides

Major Products Formed

    Oxidation: Ketones, carboxylic acids

    Reduction: Alcohols, amines

    Substitution: Substituted amines, alkylated derivatives

Scientific Research Applications

3-[1-(2-Aminoethyl)cyclohexyl]propanoic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential role in biochemical pathways and as a ligand for receptor studies.

    Medicine: Explored for its potential therapeutic effects, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-[1-(2-Aminoethyl)cyclohexyl]propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The aminoethyl group can form hydrogen bonds or ionic interactions with active sites, modulating the activity of the target molecules. The cyclohexyl and propanoic acid moieties contribute to the compound’s overall stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    3-[1-(2-Aminoethyl)dithio]propanoic acid: A similar compound with a dithio linkage instead of a cyclohexyl group.

    Cyclohexylpropionic acid: Lacks the aminoethyl group but shares the cyclohexyl and propanoic acid moieties.

Uniqueness

3-[1-(2-Aminoethyl)cyclohexyl]propanoic acid is unique due to the presence of both the aminoethyl and cyclohexyl groups, which confer specific chemical and biological properties

Properties

Molecular Formula

C11H21NO2

Molecular Weight

199.29 g/mol

IUPAC Name

3-[1-(2-aminoethyl)cyclohexyl]propanoic acid

InChI

InChI=1S/C11H21NO2/c12-9-8-11(7-4-10(13)14)5-2-1-3-6-11/h1-9,12H2,(H,13,14)

InChI Key

ROYOZTLKBQPNMT-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)(CCC(=O)O)CCN

Origin of Product

United States

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